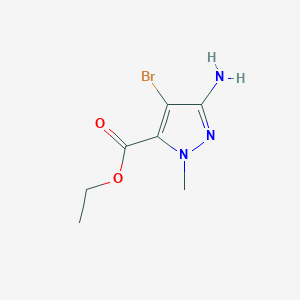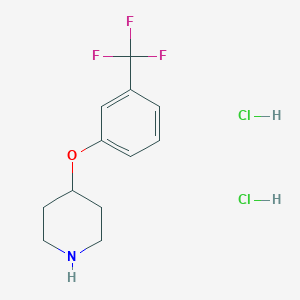![molecular formula C11H9NO5S B13675714 Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate typically involves the reaction of methyl 5-nitrobenzo[b]thiophene-2-carboxylate with methanol in the presence of a base. A common method includes heating a solution of methyl 5-nitrobenzo[b]thiophene-2-carboxylate in methanol with aqueous sodium hydroxide at reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms Methyl 6-methoxy-5-aminobenzo[b]thiophene-2-carboxylate.
Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in drug discovery for the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is not well-documented. its derivatives, particularly those with amino groups, are known to interact with various biological targets, including enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
- Methyl 6-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 5-amino-6-methoxybenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is unique due to the presence of both methoxy and nitro groups on the benzothiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C11H9NO5S |
|---|---|
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
methyl 6-methoxy-5-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9NO5S/c1-16-8-5-9-6(3-7(8)12(14)15)4-10(18-9)11(13)17-2/h3-5H,1-2H3 |
InChI-Schlüssel |
VLDFWXYEIKRAGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=C(SC2=C1)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13675648.png)
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)





![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)

